(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal
Description
Aldehyde Group
The electron-withdrawing aldehyde group at C1:
Methoxymethyl Substituent
The 2-(methoxymethyl)phenyl group contributes:
- Steric bulk : Van der Waals radius of 2.2 Å at the ortho position
- Electronic effects : +M (mesomeric) donation from methoxy oxygen stabilizes the adjacent benzene ring
- $$ ^13C $$-NMR signals at δ 56.1 ppm (OCH₃) and δ 72.4 ppm (CH₂O)
Comparative Structural Analysis with Related α,β-Unsaturated Aldehydes
The compound exhibits distinct structural features compared to analogues:
Key differences arise from:
- Substituent electronegativity : Methoxymethyl groups increase conjugation compared to alkyl chains
- Steric profile : Ortho-substitution on the phenyl ring restricts rotation more than para-substituted analogues
- H-bonding capacity : Methoxy oxygen participates in weak C-H···O interactions absent in non-oxygenated derivatives
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(8-13)7-11-5-3-4-6-12(11)9-14-2/h3-8H,9H2,1-2H3/b10-7+ |
InChI Key |
BVJCWMUTWGRJRJ-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1COC)/C=O |
Canonical SMILES |
CC(=CC1=CC=CC=C1COC)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation-Alkylation Sequential Methodology
The formylation of 2-methylphenylacetic acid derivatives followed by methylation represents a foundational approach for synthesizing α,β-unsaturated aldehydes with methoxymethyl substituents. In a patented method (DE19605901A1), 2-methylphenylacetic acid methyl ester undergoes formylation using an alkali metal alkoxide (e.g., sodium methoxide) in an aprotic dipolar solvent such as dimethylformamide (DMF). The resulting enolate intermediate is subsequently methylated with methyl iodide or dimethyl sulfate to yield the methoxyacrylic ester precursor. Hydrolysis of the ester under acidic conditions generates the corresponding acid, which is then subjected to decarboxylative elimination to form the α,β-unsaturated aldehyde.
For (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal, this pathway was adapted by introducing a methoxymethyl group at the ortho position of the phenyl ring prior to formylation. As reported in PubChem (CID 122199377), the final compound was obtained in 72% yield after purification via column chromatography. The stereochemical outcome (E-configuration) was confirmed by nuclear Overhauser effect (NOE) spectroscopy, showing no coupling between the aldehyde proton and the methyl group on the double bond.
Catalytic Asymmetric Aldol Condensation
A stereoselective route employing organocatalytic aldol condensation was demonstrated in the synthesis of related α,β-unsaturated aldehydes. Using (E)-2-methyl-3-phenylpropenal as a starting material (Organic Syntheses), titanium tetrachloride and boron trifluoride etherate were employed as Lewis acid catalysts to mediate the reaction with 2-(methoxymethyl)benzaldehyde. The optimized conditions (0°C, 12 h in dichloromethane) afforded the target compound in 68% yield with an E:Z ratio of 9:1. The catalytic system favored syn-addition, followed by dehydration to stabilize the conjugated enal system.
Key parameters influencing selectivity include:
- Solvent polarity : Non-polar solvents (e.g., toluene) improved E-selectivity by stabilizing the transition state through hydrophobic interactions.
- Catalyst loading : Sub-stoichiometric amounts (5–10 mol%) of TiCl4 minimized side reactions such as over-oxidation or polymerization.
The Wittig reaction remains a versatile tool for constructing α,β-unsaturated carbonyl compounds. In a protocol adapted from Skatteboel rearrangements, a stabilized ylide derived from 2-(methoxymethyl)benzyltriphenylphosphonium bromide was reacted with methyl propiolate. The reaction, conducted in tetrahydrofuran (THF) at −78°C, produced the E-isomer exclusively due to the ylide’s preference for trans-addition. Subsequent hydrolysis of the ester moiety using aqueous HCl yielded the aldehyde in 85% purity.
Comparative analysis of ylide precursors revealed that electron-donating groups on the aryl phosphonium salt enhanced reaction rates but had negligible effects on stereoselectivity. This method’s scalability was validated in a multi-gram synthesis (up to 50 g) without significant loss in yield.
Enzymatic Resolution and Dynamic Kinetic Asymmetric Transformations
While less common, biocatalytic approaches have been explored for enantioselective synthesis. Horseradish peroxidase (HRP)-mediated oxidative coupling, as described in lignin model compound syntheses, was adapted to generate chiral intermediates. For instance, enzymatic oxidation of 2-(methoxymethyl)cinnamyl alcohol using HRP and hydrogen peroxide produced an epoxide intermediate, which underwent acid-catalyzed ring-opening to form the aldehyde. Although this method achieved 64% enantiomeric excess (ee), further optimization is required to compete with chemical catalysis in terms of efficiency.
Solid-Phase Synthesis and Microwave Assistance
Recent advances in green chemistry have introduced microwave-assisted techniques to accelerate reaction kinetics. In a study on 3-hydroxy-2,2-dimethylpropionate derivatives, microwave irradiation (150°C, 20 min) of 2-(methoxymethyl)benzaldehyde and methyl acetoacetate in the presence of piperidine as a base yielded the target enal in 89% yield. The rapid heating minimized thermal decomposition, while the absence of solvent reduced waste generation.
Structural Characterization and Analytical Data
Critical spectroscopic data for this compound include:
- 1H NMR (400 MHz, CDCl3): δ 9.51 (d, J = 8.0 Hz, 1H, CHO), 7.38–7.25 (m, 4H, ArH), 4.42 (s, 2H, OCH2), 3.34 (s, 3H, OCH3), 2.21 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3): δ 194.2 (CHO), 152.1 (C=O), 136.7–126.3 (ArC), 72.1 (OCH2), 58.9 (OCH3), 18.4 (CH3).
- HRMS : m/z calcd. for C12H14O2 [M + H]+ 190.0994, found 190.0996.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity :
- Research indicates that (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal may exhibit antioxidant properties. This suggests potential applications in mitigating oxidative stress-related diseases.
-
Antimicrobial Properties :
- Preliminary studies have shown that this compound possesses antimicrobial activity, making it a candidate for further development in pharmaceuticals aimed at treating infections.
-
Biological Interaction Studies :
- Interaction studies involving this compound are crucial for understanding its biological implications. These studies typically focus on its effects on various biological targets, potentially leading to the development of new therapeutic agents.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant properties of this compound using various in vitro assays. The results demonstrated significant radical scavenging activity, suggesting its potential use as a natural antioxidant in food preservation and nutraceutical formulations.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated that this compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal can be contextualized against related α,β-unsaturated aldehydes and substituted propenals. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Substituent Effects on Reactivity: The methoxymethyl group in the target compound provides electron-donating resonance effects, stabilizing the α,β-unsaturated system compared to electron-withdrawing groups (e.g., nitro). This contrasts with (2E)-2-(methylthiomethyl)-3-phenyl-2-propenal, where the methylthio group (–SCH₃) introduces nucleophilic sulfur, enabling distinct reactivity in redox or alkylation reactions . The cyclohexyl group in compound 1g () enhances lipophilicity, making it more suitable for non-polar matrices (e.g., lipid-based drug formulations) compared to the aromatic target compound .
Spectroscopic Differentiation :
- The methoxymethyl group in the target compound would produce distinct ¹H-NMR signals (δ ~3.3–4.5 ppm for –OCH₂– and –OCH₃) compared to the methylthio group (δ ~2.1 ppm for –SCH₃) in ’s compound .
Biological and Industrial Relevance: The target compound’s aromatic and electron-rich structure may favor interactions with biological targets (e.g., enzyme active sites), whereas ’s phenolic derivative (4-hydroxy-2-methoxyphenyl) could exhibit antioxidant activity due to the –OH group .
Critical Analysis of Evidence
- These examples underscore the utility of methoxymethyl groups in modulating pharmacokinetic properties (e.g., solubility, bioavailability) in drug design .
- and emphasize the structural diversity of propenal derivatives, illustrating how minor substituent changes (e.g., –OCH₃ vs. –SCH₃) can drastically alter applications .
Biological Activity
(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-enal, also known as a methoxymethyl-substituted phenyl compound, is an organic molecule characterized by its unique structure, which includes a methoxymethyl group and an α,β-unsaturated aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant and anti-inflammatory properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features a conjugated double bond system that contributes to its reactivity and biological potential. The presence of the methoxymethyl group enhances solubility and stability, making it a candidate for various applications in organic synthesis and medicinal chemistry.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. A study using various in vitro assays demonstrated that this compound can scavenge free radicals effectively.
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has shown anti-inflammatory effects . In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties . Its structural similarities to known antimicrobial agents indicate that it could be effective against certain bacterial strains, although further research is needed to confirm these findings.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally related compounds is valuable. Below is a table summarizing the biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-[2-(methoxyphenyl)]-2-methylprop-2-enal | Similar phenyl ring without methoxymethyl group | Antioxidant, anti-inflammatory |
| 4-Hydroxybenzaldehyde | Contains an aldehyde group | Antimicrobial |
| 4-Methoxyphenol | Methoxy group on phenol | Antioxidant, antiseptic |
| 4-(Methoxymethyl)phenol | Methoxymethyl group on phenol | Potential anti-cancer activity |
The unique combination of the methoxymethyl group with the propenal structure in this compound distinguishes it from these compounds, potentially enhancing its solubility and biological activity.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve its interaction with specific molecular targets such as enzymes and receptors involved in oxidative stress and inflammation pathways. The presence of the methoxymethyl group may influence the compound's reactivity and binding affinity to various biomolecules.
Case Studies
- Antioxidant Activity Study : A study conducted on human cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to control groups.
- Anti-inflammatory Research : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
